molecular formula C18H16N2O5 B2465427 (E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate CAS No. 301339-30-0

(E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate

Cat. No. B2465427
CAS RN: 301339-30-0
M. Wt: 340.335
InChI Key: NBGJJUUQBBSMAO-NTEUORMPSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. Techniques like X-Ray Diffraction, NMR, IR, and MS spectral data could be used for structural analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors like polarity, molecular weight, and the presence of various functional groups would influence its properties .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Furan derivatives, including the compound , have been investigated for their potential as biologically active molecules. Researchers explore their antibacterial, antitumor, and tuberculostatic properties . In drug discovery, understanding the thermodynamic properties of these compounds aids in optimizing synthesis processes and predicting their behavior in biological systems.

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields like materials science, pharmaceuticals, or chemical synthesis, among others .

properties

IUPAC Name

2-methylpropyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-12(2)11-24-18(21)14(10-19)9-16-6-7-17(25-16)13-4-3-5-15(8-13)20(22)23/h3-9,12H,11H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGJJUUQBBSMAO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-isobutyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate

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